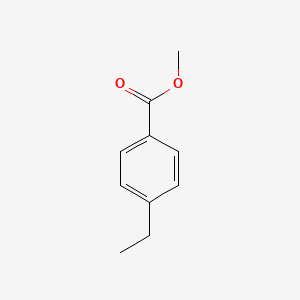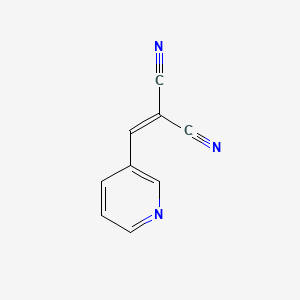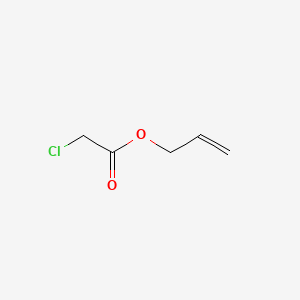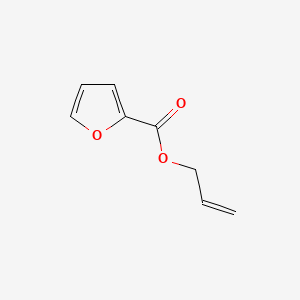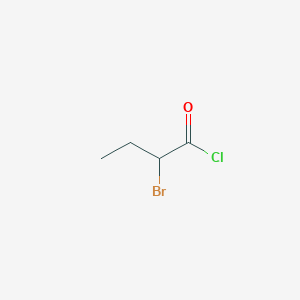
2-Bromobutyryl chloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Bromobutyryl chloride and related compounds involves various chemical reactions, highlighting the versatility and complexity of organic synthesis. For example, bromoisobutyryl esterified starch was prepared to investigate its sizing properties, where 2-bromoisobutyryl bromide played a crucial role (Li et al., 2019). Another study focused on the photodissociation of bromoacetyl chloride, providing insights into the molecular behavior of similar compounds under certain conditions (Valero & Truhlar, 2006).
Molecular Structure Analysis
The molecular structure and conformation of bromoacetyl chloride, a compound related to 2-Bromobutyryl chloride, have been explored through gas-phase electron diffraction. This study revealed a mixture of anti and gauche conformers, providing detailed measurements of bond lengths and angles, which are essential for understanding the chemical behavior of these compounds (Steinnes, Shen, & Hagen, 1980).
Chemical Reactions and Properties
2-Bromobutyryl chloride undergoes various chemical reactions, demonstrating its reactivity and utility in organic synthesis. For instance, its role in the preparation of polyfunctional biaryl derivatives highlights its application in complex chemical syntheses (Wei et al., 2019). The compound's involvement in bromochlorination reactions further illustrates its chemical properties and reaction mechanisms (Negoro & Ikeda, 1984).
Physical Properties Analysis
The physical properties of 2-Bromobutyryl chloride, such as boiling point, melting point, and solubility, are crucial for its handling and application in laboratory and industrial settings. Although specific studies on these properties were not identified, understanding the physical characteristics of similar compounds provides valuable insights into their behavior and applications.
Chemical Properties Analysis
The chemical properties of 2-Bromobutyryl chloride, including reactivity with other compounds, stability under various conditions, and the nature of its by-products, are essential for its effective use in synthesis processes. Studies on related compounds, such as the effect of pyridine on the regio- and stereochemistry of bromine chloride additions to α,β-unsaturated aldehydes and ketones, offer a glimpse into the complex chemical interactions and properties of brominated compounds (Heasley et al., 1996).
Aplicaciones Científicas De Investigación
Fluorescent Probe for Measuring Hydrazine
2-Bromobutyryl chloride has been utilized in designing a fluorescent probe for detecting hydrazine, a highly reactive and toxic compound. The probe, developed using 4-bromobutyryl moiety, exhibits low cytotoxicity and high sensitivity, making it suitable for environmental water systems testing and fluorescence imaging in biological contexts like HeLa cells and zebrafish (Zhu et al., 2019).
Synthesis of Antimicrobial Compounds
Research has shown the synthesis of various compounds, including 4-Carbethoxymethyl-2-[(a-haloacyl)amino] thiazoles using 2-bromobutyryl chloride. These compounds have demonstrated antimicrobial activity against a range of microorganisms, making them potential candidates for drug development (Ateş et al., 2000).
Synthesis in Organic Chemistry
In organic chemistry, 2-bromobutyryl chloride is a key reagent in various synthesis processes. It's used in the preparation of vinylogous arylamino ketones and esters, leading to the formation of 3-substituted indoles, important compounds in medicinal chemistry (Kasahara et al., 1986).
Application in Diabetes Research
A study on 1, 2, 4-triazole derivatives for potential anti-diabetic drug development highlights the use of 4-bromobutyryl chloride in creating derivatives with moderate to good α-glucosidase inhibitory activity. This suggests its role in developing new therapeutic agents for diabetes (Nafeesa et al., 2019).
Polymer Science
2-Bromobutyryl chloride has significant applications in polymer science. It is used in the synthesis of hexafunctional discotic initiators for polymerization, playing a crucial role in developing advanced polymer materials (Feng & Pan, 2001).
Biocide Preparation
In the field of biocide development, 4-bromobutyryl chloride serves as an activator in preparing immobilized polymer quaternary ammonium salt biocides. These biocides, using nylon 6 as a vector, exhibit strong antibiotic capabilities (Xue-yu, 2008).
Safety And Hazards
2-Bromobutyryl chloride is classified as a dangerous substance. It is highly flammable and may be corrosive to metals . It is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation and is toxic if inhaled . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
Propiedades
IUPAC Name |
2-bromobutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrClO/c1-2-3(5)4(6)7/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROZQELYZZXYSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871332 | |
| Record name | 2-Bromobutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromobutyryl chloride | |
CAS RN |
22118-12-3 | |
| Record name | 2-Bromobutanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22118-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromobutyryl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022118123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromobutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromobutyryl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.705 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



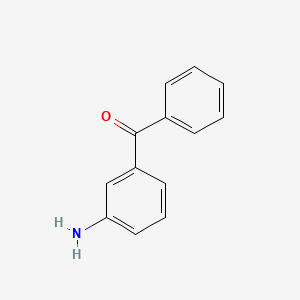

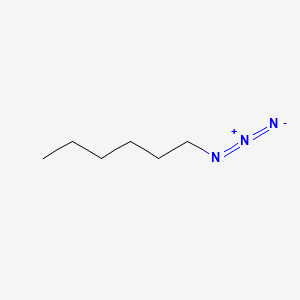
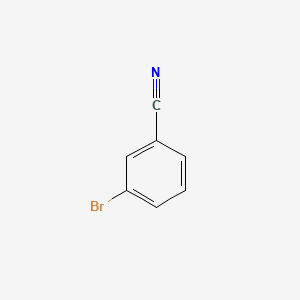
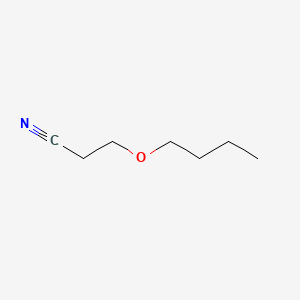
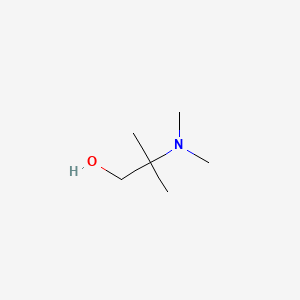
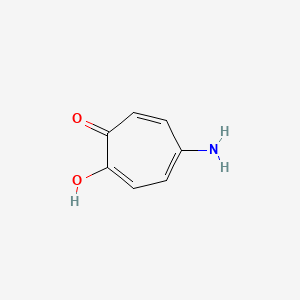
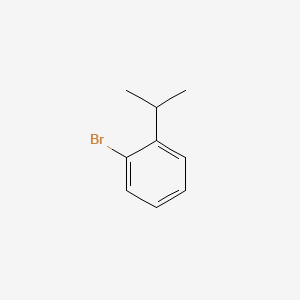
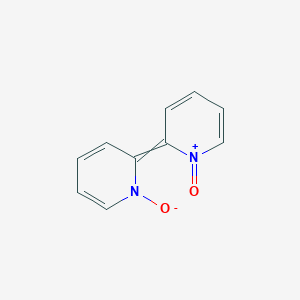
![1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine](/img/structure/B1265718.png)
